An In-depth Technical Guide to the Physicochemical Properties of Pyridoxine Hydrochloride for Research Applications
An In-depth Technical Guide to the Physicochemical Properties of Pyridoxine Hydrochloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Pyridoxine Hydrochloride, an essential vitamin B6 analog widely utilized in research and pharmaceutical development. This document offers detailed data, experimental protocols, and visual representations of its chemical structure and metabolic pathway to support its application in various scientific endeavors.
Core Physicochemical Properties
Pyridoxine hydrochloride is a white to practically white crystalline powder.[1] It is the hydrochloride salt of pyridoxine, a water-soluble vitamin.[2][3] The compound is stable in air but is slowly affected by sunlight.[4]
Structural and General Properties
| Property | Value | References |
| Chemical Name | 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride | [5] |
| Synonyms | Vitamin B6 hydrochloride, Pyridoxol hydrochloride | [1][6] |
| Molecular Formula | C₈H₁₁NO₃·HCl | [1][2][7] |
| Molecular Weight | 205.64 g/mol | [1][2][7][8] |
| CAS Number | 58-56-0 | [1][2] |
| Appearance | White to practically white crystalline powder | [1] |
Thermal and Spectroscopic Properties
| Property | Value | References |
| Melting Point | ~205-212 °C (with decomposition) | [1][4][9] |
| UV Absorption Maxima (λmax) | In 0.1 N HCl: ~290 nmIn phosphate buffer (pH 7): ~253 nm and ~325 nm | [5] |
Solubility and Partitioning
| Property | Value | References |
| Solubility in Water | Freely soluble (1 g in approx. 4.5-5 mL) | [4][5] |
| Solubility in Ethanol | Slightly soluble (1 g in approx. 90-100 mL) | [4][5] |
| Solubility in Other Solvents | Insoluble in ether and chloroform | [4][5] |
| pKa | ~5.0 and ~9.0 |
Experimental Protocols
Determination of Solubility (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of pyridoxine hydrochloride.
Materials:
-
Pyridoxine Hydrochloride
-
Solvent of interest (e.g., distilled water, ethanol)
-
Analytical balance
-
Thermostatically controlled shaker bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of pyridoxine hydrochloride to a known volume of the solvent in a sealed container.
-
Place the container in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After shaking, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.
-
Quantitatively dilute the filtered solution with the appropriate solvent.
-
Analyze the concentration of pyridoxine hydrochloride in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the solubility based on the concentration and the dilution factor.
Determination of pKa by Potentiometric Titration
This protocol describes the determination of the acid dissociation constants (pKa) of pyridoxine hydrochloride using potentiometric titration.
Materials:
-
Pyridoxine Hydrochloride
-
Standardized hydrochloric acid solution (0.1 M)
-
Standardized sodium hydroxide solution (0.1 M, carbonate-free)
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh a known amount of pyridoxine hydrochloride and dissolve it in a known volume of purified water.
-
Place the solution in a beaker with a magnetic stir bar and begin stirring.
-
Immerse the calibrated pH electrode into the solution.
-
If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) by adding a small amount of 0.1 M HCl.
-
Begin titrating the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1-0.2 mL).
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence points until the pH reaches the alkaline range (e.g., pH 12).
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve. These can be determined from the inflection points of the first derivative of the curve.
Stability-Indicating HPLC Method
This protocol provides a framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of pyridoxine hydrochloride and its degradation products.
Materials and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a diode array or UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 290 nm.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Injection Volume: 20 µL.
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of Pyridoxine Hydrochloride reference standard in the mobile phase to prepare a stock solution. Further dilute to a working concentration.
-
Sample Preparation: Prepare the sample by dissolving the formulation or bulk drug in the mobile phase to achieve a similar concentration as the standard solution. Filter the sample through a 0.45 µm syringe filter.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat. Neutralize before injection.
-
Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat. Neutralize before injection.
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid drug or solution to heat (e.g., 60-80 °C).
-
Photolytic Degradation: Expose the drug solution to UV light.
-
-
Analysis: Inject the standard, undegraded sample, and degraded samples into the HPLC system.
-
Data Evaluation: Assess the chromatograms for the resolution between the pyridoxine hydrochloride peak and any degradation product peaks. The method is considered stability-indicating if all degradation products are well-resolved from the parent drug and from each other.
Visualizations
Chemical Structure of Pyridoxine Hydrochloride
Caption: Chemical structure of Pyridoxine Hydrochloride.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining solubility via the shake-flask method.
Vitamin B6 Metabolism Pathway
Caption: Overview of the Vitamin B6 salvage pathway.[5]
References
- 1. himedialabs.com [himedialabs.com]
- 2. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 3. Pyridoxine Hydrochloride [doi.usp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 7. uspbpep.com [uspbpep.com]
- 8. researchgate.net [researchgate.net]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
